N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide
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Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s known that similar compounds interact with their targets to exert their effects . For example, compounds with hypoglycemic activity may interact with insulin receptors or glucose transporters, while calcium channel antagonists inhibit the flow of calcium ions into cells, and protein kinase inhibitors prevent the phosphorylation of proteins .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to glucose metabolism, calcium signaling, and protein phosphorylation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential effects such as lowering blood glucose levels, inhibiting calcium ion flow into cells, and preventing protein phosphorylation .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-17-10-13-6-3-2-5-12(13)9-15(17)19(23)22-18-14-7-4-8-16(14)20-11-21-18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYIHVGSOFTLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=NC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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